molecular formula C10H15N3O B14691774 4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one CAS No. 33851-97-7

4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B14691774
CAS No.: 33851-97-7
M. Wt: 193.25 g/mol
InChI Key: KOTKZNZLJKGBIH-UHFFFAOYSA-N
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Description

4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a triazan-1-ylidene group attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of cyclohexa-2,5-dien-1-one with a suitable triazan-1-ylidene precursor under controlled conditions. One common method involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . The reaction is carried out under visible light irradiation in the presence of various diamines, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization can further improve the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the triazan-1-ylidene group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound.

Scientific Research Applications

4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo dienone-phenol rearrangement, which is a reaction where a cyclohexadienone is converted into a phenol in the presence of acid . This rearrangement can lead to the formation of biologically active phenolic compounds that interact with cellular targets and pathways, exerting their effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one is unique due to the presence of the triazan-1-ylidene group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents or functional groups, leading to variations in their reactivity and applications.

Properties

CAS No.

33851-97-7

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-(diethylaminodiazenyl)phenol

InChI

InChI=1S/C10H15N3O/c1-3-13(4-2)12-11-9-5-7-10(14)8-6-9/h5-8,14H,3-4H2,1-2H3

InChI Key

KOTKZNZLJKGBIH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=NC1=CC=C(C=C1)O

Origin of Product

United States

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